molecular formula C15H14FNO B258579 N-ethyl-2-fluoro-N-phenylbenzamide

N-ethyl-2-fluoro-N-phenylbenzamide

Cat. No.: B258579
M. Wt: 243.28 g/mol
InChI Key: NJRSSFXFOQBREZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-N-phenylbenzamide is a fluorinated benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzoyl ring. This structural motif is significant in medicinal and agrochemical research due to fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-phenylbenzamide

InChI

InChI=1S/C15H14FNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3

InChI Key

NJRSSFXFOQBREZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Ortho-fluorination (as in the target compound) introduces steric constraints and may influence hydrogen-bonding networks compared to para- or meta-fluorinated analogs .
  • N-Substitution: Ethyl groups (vs.

Physicochemical and Interaction Profiles

Hydrogen Bonding and Crystallography

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (): Exhibits NH···F hydrogen bonding (2.86 Å), stabilizing crystal packing. The ortho-F on the benzoyl ring participates in weak intermolecular interactions .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Fluorine atoms engage in C-F···π interactions, altering supramolecular assembly compared to mono-fluorinated analogs .
  • Target Compound: Predicted to form weaker hydrogen bonds due to ethyl substitution, which may reduce NH donor capacity.

Solubility and Stability

  • Fluorine’s electronegativity decreases basicity of adjacent amide NH, reducing water solubility but enhancing metabolic stability .
  • Ethyl substitution further lowers solubility compared to unsubstituted benzamides (e.g., 4-fluoro-N-phenylbenzamide) .

Preparation Methods

Retrosynthetic Analysis

Disconnection of N-ethyl-2-fluoro-N-phenylbenzamide reveals two plausible precursors:

  • 2-Fluorobenzoyl chloride + N-Ethylaniline : Direct amidation via nucleophilic acyl substitution.

  • N-Ethyl-N-phenylamine + 2-Fluorobenzoic acid : Coupling using activating agents like DIC/HOBt.

Critical Challenges

  • Regioselective Fluorination : Introducing fluorine at the ortho position without para byproducts.

  • N-Alkylation Specificity : Avoiding over-alkylation of the amine to prevent quaternary ammonium salts.

  • Steric Hindrance : Bulky N-ethyl and N-phenyl groups may slow acyl chloride reactivity.

Acyl Chloride Mediated Synthesis

Reaction Protocol

The most direct method involves reacting 2-fluorobenzoyl chloride with N-ethylaniline in anhydrous conditions:

Step 1: Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) and catalytic DMF (0.1 equiv) in dichloromethane (DCM) at 0–5°C. The mixture warms to room temperature, with gas evolution (CO₂, HCl) monitored until completion (3–4 h).

Step 2: Amidation with N-Ethylaniline
The acyl chloride is added dropwise to a solution of N-ethylaniline (1.1 equiv) and pyridine (2.0 equiv) in ethyl acetate. After stirring for 12–16 h at 25–40°C, the product is isolated via sequential washes (10% HCl, NaOH, brine) and recrystallized from ethanol/water.

Table 1: Optimization of Acyl Chloride Method

ParameterConditionYield (%)Source
SolventEthyl acetate68
Temperature25°C72
BasePyridine70
Reaction Time16 h75

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine neutralizes HCl, shifting equilibrium toward product formation. Steric effects from the ethyl and phenyl groups necessitate prolonged reaction times compared to less hindered amides.

Coupling Reagent-Based Methods

DIC/HOBt Activation

For substrates sensitive to acyl chlorides, 2-fluorobenzoic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt):

Procedure

  • 2-Fluorobenzoic acid (1.0 equiv), DIC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DCM at 0°C for 30 min.

  • N-Ethylaniline (1.2 equiv) is added, and the mixture reacts at 25°C for 12 h.

  • Purification via silica chromatography (hexane:ethyl acetate = 3:2) affords the product in 65% yield.

Advantages

  • Avoids corrosive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Transamidation Approaches

Metal-Free Primary Amide Conversion

A patent by describes transamidation of tertiary amides using ammonia, which could adapt to this compound synthesis:

Protocol

  • React N-Ethyl-N-phenyl-2-fluorobenzamide (1.0 equiv) with ammonium acetate (3.0 equiv) in toluene at 80°C for 8 h.

  • Despite being designed for primary amides, this method highlights the feasibility of amine exchange under mild conditions.

Limitations

  • Low yields (∼30%) for tertiary amides.

  • Requires excess ammonia source.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (4:1) removes unreacted N-ethylaniline.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (m.p. 128–130°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, aromatic H), 3.6 (q, J = 7.2 Hz, NCH₂CH₃), 1.4 (t, J = 7.2 Hz, CH₃).

  • MS (ESI+) : m/z 244.1 [M+H]⁺.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Acyl Chloride7595HighLow
DIC/HOBt6590ModerateHigh
Transamidation3080LowModerate

Challenges and Optimization Strategies

Byproduct Formation

  • N-Ethyl Diastereomers : Chiral centers at nitrogen may form during alkylation, requiring chiral HPLC for resolution.

  • Ortho-Fluorine Reactivity : Electrophilic fluorination post-amidation risks ring substitution; thus, pre-functionalized 2-fluorobenzoic acid is preferred.

Solvent Optimization

Replacing DCM with ethyl acetate improves environmental compatibility without sacrificing yield (68 → 72%) .

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